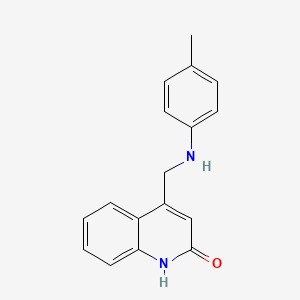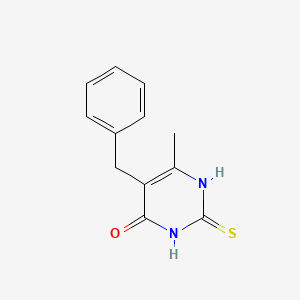
5-苄基-6-甲基硫尿嘧啶
描述
5-Benzyl-6-methylthiouracil is a derivative of thiouracil, a class of compounds known for their antithyroid properties This compound features a benzyl group at the 5-position and a methyl group at the 6-position of the thiouracil ring
科学研究应用
5-Benzyl-6-methylthiouracil has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s antithyroid properties make it useful in studying thyroid function and related disorders.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
Target of Action
5-Benzyl-6-methylthiouracil, also known as 5-benzyl-2-mercapto-6-methylpyrimidin-4-ol, is an organosulfur compound that is used as an antithyroid preparation . It primarily targets the thyroid gland , specifically the formation of stored thyroid hormone, thyroglobulin .
Mode of Action
The compound acts by decreasing the formation of stored thyroid hormone, thyroglobulin, in the thyroid gland . This action is similar to that of propylthiouracil, a well-known antithyroid drug .
Pharmacokinetics
The clinical effects of the drug to treat the hyperthyroid state can have a lag period of up to two weeks, depending on the stores of thyroglobulin and other factors .
Result of Action
The primary result of 5-Benzyl-6-methylthiouracil’s action is the reduction of thyroid hormone levels in the body. This can help manage conditions such as hyperthyroidism, where there is an overproduction of thyroid hormones .
生化分析
Biochemical Properties
5-Benzyl-6-methylthiouracil plays a significant role in biochemical reactions, particularly in the inhibition of thyroid hormone synthesis. It interacts with thyroid peroxidase, an enzyme crucial for the iodination of tyrosine residues in thyroglobulin, which is a precursor to thyroid hormones. By inhibiting thyroid peroxidase, 5-Benzyl-6-methylthiouracil reduces the production of thyroid hormones, thereby exerting its antithyroid effects .
Cellular Effects
The effects of 5-Benzyl-6-methylthiouracil on various cell types and cellular processes are profound. In thyroid cells, it inhibits the synthesis of thyroid hormones, leading to a decrease in thyroid hormone levels. This inhibition affects cell signaling pathways, particularly those involved in thyroid hormone regulation. Additionally, 5-Benzyl-6-methylthiouracil can influence gene expression related to thyroid hormone synthesis and metabolism .
Molecular Mechanism
At the molecular level, 5-Benzyl-6-methylthiouracil exerts its effects primarily through the inhibition of thyroid peroxidase. This enzyme is responsible for the oxidation of iodide to iodine, a critical step in the synthesis of thyroid hormones. By binding to the active site of thyroid peroxidase, 5-Benzyl-6-methylthiouracil prevents the enzyme from catalyzing this reaction, thereby reducing the production of thyroid hormones. This inhibition also affects the expression of genes involved in thyroid hormone synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Benzyl-6-methylthiouracil have been observed to change over time. The compound is relatively stable, but its antithyroid effects can diminish with prolonged exposure due to potential degradation or metabolic inactivation. Long-term studies have shown that continuous exposure to 5-Benzyl-6-methylthiouracil can lead to adaptive changes in thyroid function, including alterations in thyroid hormone levels and thyroid gland morphology .
Dosage Effects in Animal Models
The effects of 5-Benzyl-6-methylthiouracil vary with different dosages in animal models. At low doses, the compound effectively inhibits thyroid hormone synthesis without causing significant adverse effects. At higher doses, it can lead to toxic effects, including hepatotoxicity and bone marrow suppression. These adverse effects highlight the importance of careful dosage management in therapeutic applications .
Metabolic Pathways
5-Benzyl-6-methylthiouracil is involved in metabolic pathways related to its biotransformation and elimination. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions. Enzymes such as cytochrome P450 play a crucial role in its metabolism. The metabolites of 5-Benzyl-6-methylthiouracil are excreted primarily through the kidneys .
Transport and Distribution
Within cells and tissues, 5-Benzyl-6-methylthiouracil is transported and distributed through various mechanisms. It can interact with transport proteins that facilitate its uptake into thyroid cells. Once inside the cells, the compound accumulates in the thyroid gland, where it exerts its inhibitory effects on thyroid hormone synthesis. The distribution of 5-Benzyl-6-methylthiouracil is influenced by factors such as tissue perfusion and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of 5-Benzyl-6-methylthiouracil is primarily within the thyroid gland, where it targets thyroid peroxidase in the follicular cells. The compound’s activity is influenced by its localization to specific cellular compartments, including the endoplasmic reticulum and the Golgi apparatus, where thyroid hormone synthesis occurs. Post-translational modifications and targeting signals may also play a role in directing 5-Benzyl-6-methylthiouracil to its site of action .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyl-6-methylthiouracil typically involves the condensation of ethyl acetoacetate with thiourea, followed by the introduction of a benzyl group at the 5-position. The reaction conditions often require a base such as sodium ethoxide and a solvent like ethanol. The process can be summarized as follows:
- Condensation of ethyl acetoacetate with thiourea to form 6-methylthiouracil.
- Benzylation of 6-methylthiouracil using benzyl chloride in the presence of a base.
Industrial Production Methods: Industrial production of 5-Benzyl-6-methylthiouracil may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
化学反应分析
Types of Reactions: 5-Benzyl-6-methylthiouracil undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiouracil ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted thiouracil derivatives.
相似化合物的比较
Methylthiouracil: A closely related compound with similar antithyroid properties.
Propylthiouracil: Another thiouracil derivative used clinically to treat hyperthyroidism.
Methimazole: A thioamide compound with a similar mechanism of action but different chemical structure.
Uniqueness: 5-Benzyl-6-methylthiouracil is unique due to the presence of both benzyl and methyl groups, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other thiouracil derivatives. Its specific substitution pattern can influence its reactivity and interactions with biological targets.
属性
IUPAC Name |
5-benzyl-6-methyl-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-8-10(11(15)14-12(16)13-8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEXCHUDIUXJAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=S)N1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20189886 | |
| Record name | 5-Benzyl-6-methylthiouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20189886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36361-79-2 | |
| Record name | 5-Benzyl-6-methylthiouracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036361792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Benzyl-6-methylthiouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20189886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


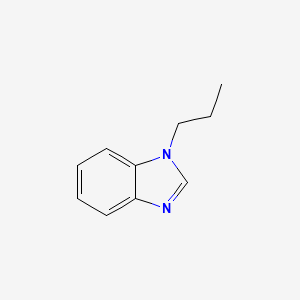


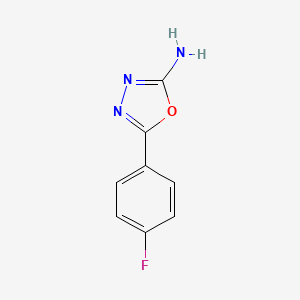
![(R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1331667.png)
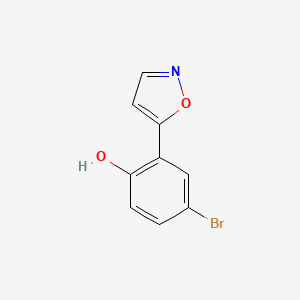
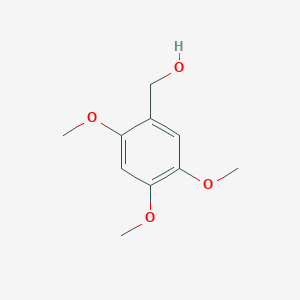
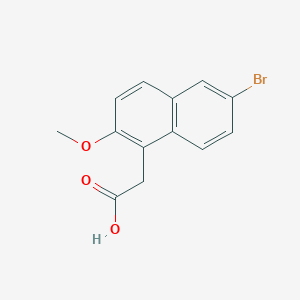
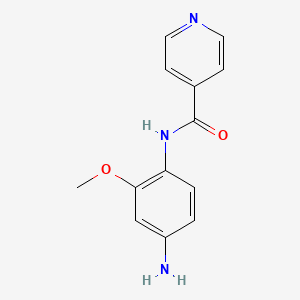
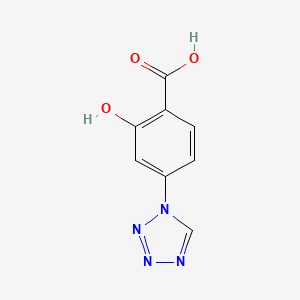

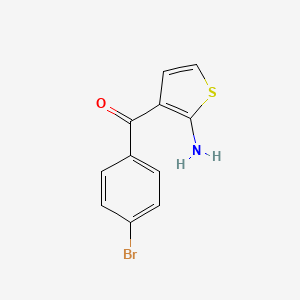
![2-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl]acetic acid](/img/structure/B1331681.png)
